N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known by its chemical structure ClC6H3(CF3)NCO, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
-
Isocyanate Route
- The compound can be synthesized via the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.
- The reaction proceeds under suitable conditions, resulting in the formation of the desired product.
-
Amide Formation
- Alternatively, the compound can be prepared by directly reacting 4-chloro-3-(trifluoromethyl)phenylamine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid chloride.
- The amide bond forms, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide.
Industrial Production:
- Industrial-scale production typically employs the isocyanate route due to its efficiency and scalability.
Chemical Reactions Analysis
Reactivity: The compound exhibits reactivity typical of amides and thiazoles.
Common Reagents and Conditions:
Major Products: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is the primary product.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Under study for its pharmacological properties.
Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
- The compound’s precise mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its trifluoromethyl-substituted phenyl ring and thiazole core.
Similar Compounds: Related compounds include sorafenib , which shares some structural features.
Properties
Molecular Formula |
C13H10ClF3N2OS |
---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-6-11(21-7(2)18-6)12(20)19-8-3-4-10(14)9(5-8)13(15,16)17/h3-5H,1-2H3,(H,19,20) |
InChI Key |
JYTVQICQUYVGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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